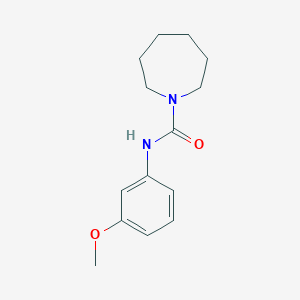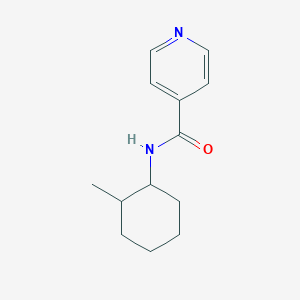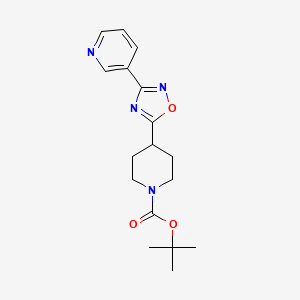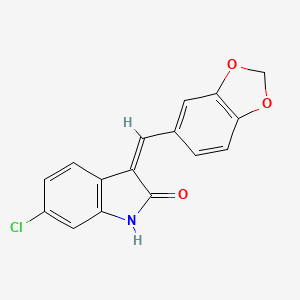![molecular formula C27H22N2O3 B7469854 3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B7469854.png)
3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one, also known as FLP-41, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. FLP-41 belongs to the class of chromen-2-one derivatives, which have been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Applications De Recherche Scientifique
3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in vitro and in vivo. 3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. Additionally, 3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one has been reported to exhibit anti-viral properties by inhibiting the replication of several viruses, including HIV-1 and HCV.
Mécanisme D'action
The exact mechanism of action of 3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one is not fully understood, but it has been suggested to act through multiple pathways. 3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. 3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one has also been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Furthermore, 3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one has been shown to inhibit the activity of HDAC enzymes, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. 3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, 3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one has been reported to inhibit the replication of several viruses, including HIV-1 and HCV.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one in lab experiments is its relatively simple synthesis method. 3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one can be synthesized in both small and large scales, making it readily available for research purposes. Additionally, 3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one has been extensively studied for its potential therapeutic applications, which provides a strong foundation for further research. However, one of the limitations of using 3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one in lab experiments is its potential toxicity. 3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one has been reported to exhibit cytotoxicity in some cell lines, and further studies are needed to determine its safety profile.
Orientations Futures
There are several future directions for the research on 3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one. One of the potential applications of 3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine the efficacy and safety of 3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one in these diseases. Additionally, 3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one has shown promise as a potential anti-cancer agent, and further studies are needed to determine its effectiveness in different types of cancers. Furthermore, 3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one has been reported to exhibit anti-viral properties, and further studies are needed to determine its potential as an anti-viral agent. Overall, the research on 3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one has provided a strong foundation for further studies on its potential therapeutic applications.
Méthodes De Synthèse
3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one can be synthesized using a multi-step reaction process that involves the condensation of 9H-fluorenone with piperazine and the subsequent reaction of the resulting product with 3-bromo-4-hydroxycoumarin. The final product is obtained through purification by column chromatography. The synthesis of 3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one has been reported in several scientific journals, and the compound has been synthesized in both small and large scales.
Propriétés
IUPAC Name |
3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O3/c30-26(23-17-18-7-1-6-12-24(18)32-27(23)31)29-15-13-28(14-16-29)25-21-10-4-2-8-19(21)20-9-3-5-11-22(20)25/h1-12,17,25H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVZKYQTQALLCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)C(=O)C5=CC6=CC=CC=C6OC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B7469790.png)

![N-carbamoyl-2-[2-(3,3-dimethyl-2-oxobutylidene)-5-[[5-(4-nitrophenyl)-2-furanyl]methylidene]-4-oxo-3-thiazolidinyl]acetamide](/img/structure/B7469799.png)
![Cyanomethyl 2-[(3-fluorobenzoyl)amino]acetate](/img/structure/B7469800.png)
![1-{1-[(5-methoxy-1H-indol-2-yl)carbonyl]piperidin-4-yl}-2-methyl-1H-1,3-benzodiazole](/img/structure/B7469803.png)
![[2-(cyclopentylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B7469808.png)
![7-methyl-4-[[5-[(4-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7469814.png)

![1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B7469817.png)

